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Compound of Interest

Compound Name: alpha-Bisabolene

Cat. No.: B094291

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers,
physicochemical properties, and analytical methodologies for a-bisabolene. This
sesquiterpene, found in various essential oils, is of significant interest for its potential
therapeutic properties. This document is intended to serve as a valuable resource for
researchers and professionals involved in natural product chemistry, pharmacology, and drug
development.

Chemical Identifiers and Physicochemical
Properties

a-Bisabolene is a monocyclic sesquiterpene with several isomers, the most common of which
are the (E)- and (Z)-isomers of a-bisabolene. Accurate identification and differentiation of these
iIsomers are crucial for research and development purposes. The following table summarizes
the key chemical identifiers and physicochemical properties of a-bisabolene and its main
isomers.
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Identifier

a-Bisabolene
(general)

(E)-a-Bisabolene

(2)-a-Bisabolene

CAS Number

17627-44-0[1][2][3]

25532-79-0[4][5][6]

29837-07-8[7]

Molecular Formula

CisH24[1][2][8]

CisH24[4]

CisH24[7]

Molecular Weight 204.35 g/mol [1][2][8] 204.35 g/mol [4] 204.35 g/mol [7]
1-methyl-4-(6- 1-methyl-4-[(2E)-6- 1-methyl-4-[(22)-6-

IUPAC Name methylhepta-2,5-dien-  methylhepta-2,5-dien-  methylhepta-2,5-dien-
2-yl)cyclohexene[1] 2-yllcyclohexene[4] 2-yllcyclohexene[7]
INChI=1S/C15H24/c1-  InChl=1S/C15H24/c1-  InChl=1S/C15H24/c1-
12(2)6-5-7-14(4)15- 12(2)6-5-7-14(4)15- 12(2)6-5-7-14(4)15-

InChl 10-8-13(3)9-11-15/h6-  10-8-13(3)9-11-15/h6-  10-8-13(3)9-11-15/h6-
8,15H,5,9-11H2,1- 8,15H,5,9-11H2,1- 8,15H,5,9-11H2,1-
4H3[1] 4H3/b14-7+ 4H3/b14-7-[7]

inChik YHBUQBJHSRGZNF- YHBUQBJHSRGZNF- YHBUQBJHSRGZNF-

n e

Y UHFFFAOYSA-N[1][3] VGOFMYFVSA-N AUWJIEWJILSA-N[7]

SMILES CC1=CCC(CC1)C(=C ccCi1=Cccc(ceuic(= CC1=CcCcC(CCr)/Cc(=
CC=C(C)C)C[1][9] C/CC=C(C)C)/C C\CC=C(C)C)/C[7]

PubChem CID 86597[1] 5315468[4] 5352653[10]

Boiling Point ~277 °C (Predicted)[6] - -

) ~0.86 g/cm?3

Density ) - -

(Predicted)[6]

Isomeric Relationships of a-Bisabolene

The isomeric complexity of a-bisabolene necessitates a clear understanding of the

relationships between its different forms. The following diagram illustrates the classification of

a-bisabolene isomers and their key identifiers, providing a logical framework for their

differentiation.
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o-Bisabolene Isomers

Stereoisomers

(2)-a-Bisabolene
is a stereoisomer of CAS: 29837-07-8
InChlKey: YHBUQBJHSRGZNF-AUWJEWJLSA-N

a-Bisabolene (General)
CAS: 17627-44-0
InChiKey: YHBUQBJHSRGZNF-UHFFFAQYSA-N

is a stereoisomer of

(E)-a-Bisabolene
CAS: 25532-79-0
InChIKey: YHBUQBJHSRGZNF-VGOFMYFVSA-N

Click to download full resolution via product page

Isomeric relationships of a-bisabolene.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate analysis and
characterization of a-bisabolene. This section provides methodologies for its analysis by Gas
Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)
Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile
and semi-volatile compounds like a-bisabolene in complex mixtures such as essential oils.

3.1.1. Sample Preparation

o Essential Oils: Dilute the essential oil sample in a suitable organic solvent (e.g., hexane or
ethyl acetate) to a concentration of approximately 1 mg/mL.

e Plant Material: Perform solvent extraction (e.g., with hexane or dichloromethane) or
hydrodistillation to obtain the essential oil. The resulting extract can then be diluted as
described above.
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Internal Standard: For quantitative analysis, add a known amount of an internal standard
(e.g., n-alkane series or a non-interfering terpene) to the sample prior to injection.

3.1.2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 pm film thickness) or equivalent non-polar
capillary column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Injection Volume: 1 pL in splitless mode.

Oven Temperature Program:

o Initial temperature: 60 °C, hold for 2 min.

o Ramp: 3 °C/min to 240 °C.

o Hold: 5 min at 240 °C.

e MS Parameters:

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o lonization Energy: 70 eV (Electron lonization).
o Mass Scan Range: m/z 40-400.

3.1.3. Data Analysis
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« |dentification: Identify a-bisabolene isomers by comparing their mass spectra and retention
indices with those of authentic standards and with data from spectral libraries (e.g., NIST,
Wiley).

o Quantification: For quantitative analysis, construct a calibration curve using a series of
standard solutions of known concentrations. Calculate the concentration of a-bisabolene in
the sample by comparing its peak area (normalized to the internal standard) to the
calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Characterization

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of
organic molecules, including the determination of stereochemistry.

3.2.1. Sample Preparation

» Dissolve 5-10 mg of purified a-bisabolene in approximately 0.6 mL of a deuterated solvent
(e.g., CDCIs, CeDs) in a5 mm NMR tube. The choice of solvent can influence chemical
shifts.

3.2.2. NMR Instrumentation and Experiments
e Spectrometer: Bruker Avance Il 500 MHz spectrometer or equivalent.
e 1D NMR Experiments:

o 'H NMR: Provides information on the proton environment, including chemical shifts,
multiplicities (splitting patterns), and integration (number of protons).

o 13C NMR: Provides information on the carbon skeleton, including the number of different

carbon environments.
¢ 2D NMR Experiments:

o COSY (Correlation Spectroscopy): Identifies proton-proton (*H-1H) spin-spin couplings,
revealing adjacent protons.
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms (*H-13C).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds, crucial for assembling the molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial
proximity of protons, which is essential for determining the relative stereochemistry of the
molecule, including the configuration of the double bonds in (E)- and (Z)-isomers.

3.2.3. Data Analysis
e Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin).

o Reference the spectra to the residual solvent peak (e.g., CHCIs at 0 7.26 ppm for *H and &
77.16 ppm for 3C).

» Assign all *H and 3C signals by systematically analyzing the 1D and 2D NMR spectra.

o Confirm the structure and stereochemistry of the a-bisabolene isomer by integrating all the
spectroscopic information.

Conclusion

This technical guide provides essential information for the identification, characterization, and
analysis of a-bisabolene. The detailed chemical identifiers, physicochemical properties, and
experimental protocols are intended to support researchers and professionals in their work with
this promising natural compound. Adherence to these methodologies will ensure the generation
of reliable and reproducible data, facilitating further research into the biological activities and
potential applications of a-bisabolene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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